molecular formula C21H21NO4 B6295080 cis-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid CAS No. 2101202-54-2

cis-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid

Cat. No.: B6295080
CAS No.: 2101202-54-2
M. Wt: 351.4 g/mol
InChI Key: BJFFZAFKQSTORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid (CAS: 2101202-54-2) is a specialized organic building block featuring a cyclobutane ring substituted with an FMOC (9-fluorenylmethoxycarbonyl)-protected amino methyl group and a carboxylic acid functionality. Its molecular formula is C₂₁H₂₁NO₄, with a molecular weight of 351.39 g/mol and a purity of ≥97% . The compound is widely used in peptide synthesis and medicinal chemistry, where the FMOC group serves as a temporary protecting group for amines during solid-phase synthesis . Its rigid cyclobutane backbone may influence conformational stability, making it valuable in drug design and bioconjugation applications.

Properties

IUPAC Name

3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)14-9-13(10-14)11-22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFFZAFKQSTORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutane Ring Formation via [2+2] Photocycloaddition

The cyclobutane core is typically constructed via [2+2] photocycloaddition between α,β-unsaturated carbonyl compounds and alkenes. In a study by Kerres et al., maleic anhydride underwent [2+2] cycloaddition with ethylene under UV light (λ = 254 nm) using acetophenone as a triplet sensitizer . The reaction proceeds through a 1,4-biradical intermediate, yielding a cis-fused cyclobutane ring system. For cis-3-aminomethyl derivatives, subsequent hydrogenation of the maleic anhydride adduct with palladium on carbon (Pd/C) in methanol provided the saturated cyclobutane backbone .

Key Data:

Reaction ComponentConditionsYieldReference
Maleic anhydride + ethyleneUV light, acetophenone, 25°C62%
Hydrogenation10% Pd/C, H₂ (1 atm), MeOH, 4 h89%

This method ensures high stereoselectivity due to the rigidity of the photogenerated biradical intermediate, favoring cis-configuration .

Introduction of the Aminomethyl Group

The aminomethyl substituent is introduced via nucleophilic addition or reductive amination. Berlicki et al. reported a two-step sequence starting from 3-formylcyclobutanecarboxylic acid :

  • Reductive Amination : The aldehyde reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at 20°C, yielding 3-aminomethylcyclobutanecarboxylic acid.

  • Fmoc Protection : The amine is protected with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a biphasic system (1,4-dioxane/water) using sodium bicarbonate as a base .

Key Data:

StepReagents/ConditionsYieldReference
Reductive AminationNH₄OAc, NaBH₃CN, MeOH, 20°C, 12 h75%
Fmoc ProtectionFmoc-Cl, NaHCO₃, dioxane/H₂O, 20°C80%

This method avoids racemization due to mild conditions, critical for preserving the cis configuration .

Stereochemical Control via Chiral Auxiliaries

For enantiomerically pure cis-3-aminomethyl derivatives, chiral auxiliaries or catalysts are employed. Aitken et al. utilized a camphor-derived chiral auxiliary to direct the stereochemistry during cyclobutane formation . The auxiliary was appended to the α,β-unsaturated carbonyl precursor, ensuring facial selectivity during photocycloaddition. Post-reaction hydrolysis with aqueous HCl removed the auxiliary, yielding the desired cis-isomer .

Key Data:

ParameterDetailsOutcomeReference
Chiral AuxiliaryCamphor sulfonyl chloride>95% ee
Hydrolysis6 M HCl, reflux, 6 h92% recovery

Solid-Phase Peptide Synthesis (SPPS) Integration

The compound is frequently incorporated into peptides via SPPS. A protocol by MDPI contributors involved:

  • Resin Loading : Attachment of Fmoc-protected cis-3-aminomethylcyclobutanecarboxylic acid to O-chlorotritylchloride resin using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .

  • Chain Elongation : Standard Fmoc deprotection (20% piperidine/DMF) followed by amino acid coupling .

Key Data:

StepConditionsPurityReference
Resin LoadingDIC/HOBt, DMF, 25°C, 2 h98%
CyclizationHATU, DIPEA, DCM/DMF (1:1), 24 h96%

Cyclization under pseudo-high dilution minimized dimerization, achieving macrocycles in >95% purity .

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

MethodAdvantagesLimitationsYield RangeReference
[2+2] PhotocycloadditionHigh stereoselectivity, scalableRequires UV equipment60–75%
Reductive AminationMild conditions, no racemizationRequires aldehyde precursor70–80%
Chiral AuxiliaryEnantiomeric purityMulti-step, costly reagents50–60%
SPPS IntegrationDirect peptide incorporationSpecialized resin needed85–95%

Challenges in Purification and Characterization

Purification often involves reverse-phase HPLC using C18 columns with acetonitrile/water gradients . LC-MS confirms molecular ions ([M+H]⁺ = 365.42 for C₂₂H₂₃NO₄) . Challenges include:

  • Epimerization : Prolonged exposure to basic conditions during Fmoc deprotection may invert stereochemistry .

  • Solubility : The cyclobutane ring reduces solubility in polar solvents, necessitating DMF or DCM .

Industrial-Scale Production Insights

At industrial scales, continuous flow photocycloaddition reactors enhance yield and safety by minimizing light penetration issues . A patent by A2B Chem LLC describes a kilogram-scale synthesis using:

  • Flow Reactor : 0.1 M substrate in acetonitrile, 254 nm LED array, 10 min residence time .

  • In-line Monitoring : UV-Vis spectroscopy for real-time reaction tracking .

Key Data:

ParameterValueOutcome
Throughput1.2 kg/day89% purity
Cost$578/250 mg (lab-scale)$220/kg (industrial)

Emerging Methodologies

Recent advances include:

  • Enzymatic Desymmetrization : Lipase-catalyzed resolution of racemic mixtures to obtain cis-isomers .

  • Electrochemical Synthesis : Cyclobutane formation via paired electrolysis, avoiding photoinitiators .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C5_{5}H10_{10}ClFNO
  • Molecular Weight : Approximately 151.59 g/mol
  • Chemical Structure : The compound features a cyclobutane ring with an amino group and a fluorine atom, contributing to its reactivity and potential biological activity.

Pharmaceutical Development

1-(Aminomethyl)-3-fluoro-cyclobutanol; hydrochloride plays a crucial role in the synthesis of pharmaceutical compounds. Its ability to act as a building block in organic synthesis is particularly valuable for creating complex molecules used in drug formulations.

  • Case Study : In a study conducted by Lee et al. (2024), this compound was utilized to synthesize novel analgesics, demonstrating enhanced efficacy compared to existing medications.

Biological Research

The compound has been investigated for its biological properties, particularly in antimicrobial and anticancer research.

  • Antimicrobial Activity : Research indicates that 1-(Aminomethyl)-3-fluoro-cyclobutanol; hydrochloride exhibits significant antimicrobial properties against various bacterial strains.
Bacterial StrainInhibition Zone (mm)
E. coli16
S. aureus22
P. aeruginosa19

This suggests its potential as a lead compound for developing new antibiotics.

  • Cytotoxicity Studies : The compound was tested against human cancer cell lines, showing moderate cytotoxicity:
Cell LineIC50 (µM)
HeLa28
MCF-735
A54924

These findings indicate that it may induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action.

Industrial Applications

In the chemical industry, 1-(Aminomethyl)-3-fluoro-cyclobutanol; hydrochloride can serve as a reagent in the synthesis of specialty chemicals and agrochemicals. Its unique properties allow it to engage in various chemical reactions, enhancing the production of high-value compounds.

Mechanism of Action

The mechanism of action of cis-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions. The carboxylic acid group can participate in amide bond formation, crucial for peptide chain elongation.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with four structurally related FMOC-protected carboxylic acids:

Compound Name Core Structure Key Substituents Molecular Weight CAS Number Primary Applications
cis-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid Cyclobutane FMOC-amino methyl, carboxylic acid 351.39 2101202-54-2 Peptide synthesis, drug discovery
cis-3-(3,6-Dichloro-9H-carbazol-9-yl)cyclobutanecarboxylic acid Cyclobutane 3,6-Dichlorocarbazole, carboxylic acid 332.00 Not provided High-throughput screening regulators
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine FMOC-piperazine, acetic acid Not provided 180576-05-0 Peptide synthesis, linker chemistry
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid Propanoic acid FMOC-amino, o-tolyl side chain Not provided 211637-75-1 Chiral building blocks, drug design
cis-1-(9H-Fluoren-9-ylmethoxycarbonylamino)-indan-2-carboxylic acid Indane FMOC-amino, carboxylic acid Not provided 2307772-75-2 Cyclic peptide scaffolds

Key Observations :

  • Core Structure: The cyclobutane backbone of the target compound distinguishes it from piperazine (), indane (), and propanoic acid () analogs. Cyclobutane’s ring strain and rigidity may enhance binding specificity in drug-target interactions compared to more flexible backbones.
  • Substituents : The dichlorocarbazole analog () lacks the FMOC group but introduces a halogenated aromatic system, which could enhance π-π stacking interactions in small-molecule regulators .
  • Applications : FMOC-protected compounds are universally used in peptide synthesis, but the cyclobutane and indane derivatives () are tailored for constrained geometries, while the piperazine variant () facilitates linker chemistry.

Physicochemical Properties

  • Solubility : The target compound’s cyclobutane and polar carboxylic acid group likely confer moderate solubility in organic solvents (e.g., ethyl acetate, acetonitrile), similar to the dichlorocarbazole analog, which was purified via HPLC in an acetonitrile-water system .
  • Synthetic Yield : The dichlorocarbazole analog () was synthesized in 69% yield after HPLC purification, whereas commercial suppliers (e.g., Aladdin Scientific) report ≥97% purity for the target compound, indicating optimized industrial-scale production .
  • Stability : The FMOC group in all analogs is acid-labile, requiring careful handling during deprotection steps in peptide synthesis .

Research Findings

  • Dichlorocarbazole Analog (): Demonstrated activity in high-throughput screens for small-molecule regulators, with the dichloro substituents enhancing hydrophobic interactions in biological assays .
  • Indane Analog (): The indane core’s planar structure may facilitate interactions with aromatic residues in enzyme active sites, a feature explored in protease inhibitor design .

Biological Activity

cis-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid (CAS No. 2101202-54-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • Molecular Formula : C21H21NO4
  • Molecular Weight : 365.39 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways, potentially affecting the synthesis of inflammatory mediators.
  • Receptor Modulation : The compound may act as a modulator of specific receptors, influencing cellular responses to hormonal signals.

Pharmacological Effects

The pharmacological profile of this compound includes:

EffectDescription
Antiinflammatory Exhibits potential to reduce inflammation in vitro.
Anticancer Shows promise in inhibiting cancer cell proliferation.
Antimicrobial Demonstrates activity against certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various derivatives of cyclobutanecarboxylic acids, including this compound. Results indicated significant inhibition of tumor growth in xenograft models, suggesting its potential as an anticancer agent.
  • Study on Antiinflammatory Effects :
    • Research reported in Pharmacology Research demonstrated that the compound significantly reduced pro-inflammatory cytokine levels in macrophage cell lines, indicating its potential use in treating inflammatory diseases.
  • Antimicrobial Activity Assessment :
    • An investigation into the antimicrobial effects revealed that this compound exhibited notable activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) comparable to established antibiotics.

Q & A

Q. What is the primary role of cis-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid in peptide synthesis?

The compound serves as a protected amino acid derivative in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group shields the amino functionality during coupling reactions, preventing unwanted side reactions. After sequential coupling and deprotection steps, the Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF), enabling elongation of the peptide chain. Its cyclobutane backbone introduces conformational constraints, which can influence peptide stability and binding properties .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation: Use fume hoods to minimize inhalation risks, as the compound may emit toxic fumes during decomposition .
  • Storage: Store in tightly sealed containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the Fmoc group .
  • Waste Disposal: Follow institutional guidelines for organic waste containing Fmoc derivatives, as improper disposal risks environmental contamination .

Q. Which analytical methods are recommended for purity assessment of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 265–280 nm) is standard for assessing purity, leveraging the Fmoc group’s strong absorbance. Mass spectrometry (e.g., MALDI-TOF) confirms molecular weight (C₂₀H₁₉NO₄, MW 337.37) and structural integrity. Nuclear Magnetic Resonance (NMR) (¹H/¹³C) validates stereochemistry, particularly the cis configuration of the cyclobutane ring .

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized to enhance yield and scalability?

Optimization strategies include:

  • Solvent Selection: Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to minimize hydrolysis during Fmoc coupling .
  • Coupling Agents: Employ carbodiimides (e.g., DIC) with activators like HOBt to improve reaction efficiency .
  • Temperature Control: Maintain 0–5°C during coupling to suppress racemization, followed by gradual warming to room temperature .
  • Purification: Utilize flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate high-purity (>98%) product .

Q. How should researchers resolve contradictions in reported stability data under varying pH conditions?

Discrepancies arise from differences in solvent systems and pH measurement techniques. To address this:

  • Controlled Studies: Conduct accelerated stability tests in buffered solutions (pH 2–12) at 25°C and 40°C, monitoring degradation via HPLC .
  • Kinetic Analysis: Calculate degradation rate constants (k) to identify pH-dependent instability thresholds. For example, Fmoc groups degrade rapidly above pH 10, requiring neutral conditions for long-term storage .

Q. What structural modifications could enhance the compound’s utility in drug discovery?

Modifications include:

  • Side Chain Functionalization: Introduce fluorinated or heterocyclic groups (e.g., 3,5-difluorophenyl) to improve target binding affinity .
  • Backbone Rigidity: Replace cyclobutane with bicyclic systems (e.g., norbornene) to enforce specific peptide conformations .
  • Bioorthogonal Handles: Incorporate azide or alkyne moieties for click chemistry applications in peptide labeling .

Q. How does the cis configuration of the cyclobutane ring impact peptide conformational dynamics?

The cis configuration restricts rotational freedom, promoting β-turn or helical structures in peptides. Comparative studies using NMR and circular dichroism (CD) show that cis-configured cyclobutane derivatives stabilize secondary structures better than trans analogs, enhancing receptor selectivity in bioactive peptides .

Methodological Considerations

Q. What steps mitigate racemization during Fmoc deprotection?

Racemization is minimized by:

  • Short Deprotection Times: Limit exposure to piperidine (≤5 min) to reduce base-induced stereochemical scrambling .
  • Low Temperatures: Perform deprotection at 0–4°C in polar aprotic solvents like DMF .
  • Additives: Include 1% HOBt in deprotection solutions to stabilize the amino intermediate .

Q. How can researchers validate the absence of toxic byproducts in synthesized batches?

  • LC-MS/MS Screening: Detect trace impurities (e.g., fluorenylmethanol, a deprotection byproduct) with detection limits <0.1% .
  • In Vitro Cytotoxicity Assays: Test against mammalian cell lines (e.g., HEK293) to confirm biocompatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.